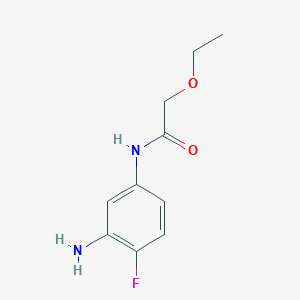

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is an organic compound with a molecular formula of C10H13FN2O2 This compound is characterized by the presence of an amino group, a fluorine atom, and an ethoxyacetamide moiety attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide typically involves the reaction of 3-amino-4-fluoroaniline with ethyl 2-bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the aniline attacks the electrophilic carbon of the ethyl 2-bromoacetate, resulting in the formation of the ethoxyacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with substituted fluorine atoms, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-Amino-4-fluorophenyl)methanesulfonamide

- N-(3-Amino-4-fluorophenyl)carboxamide

- N-(3-Amino-4-fluorophenyl)carbamate

Uniqueness

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is unique due to its ethoxyacetamide moiety, which imparts distinct chemical properties compared to other similar compounds

Biologische Aktivität

N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H14FN3O2

- Molecular Weight : 239.25 g/mol

Its structure includes an amino group, a fluorophenyl moiety, and an ethoxyacetamide group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Antimicrobial Activity : By disrupting bacterial cell wall synthesis or other critical pathways, the compound may exhibit antibacterial properties.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in other anticancer agents.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have been conducted to assess the anticancer effects of this compound on human cancer cell lines. The results are shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 15.5 |

| MCF7 (Breast Cancer) | 12.3 |

| A549 (Lung Cancer) | 20.0 |

The IC50 values suggest that the compound exhibits promising anticancer activity, particularly against breast cancer cells.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

- A research team conducted a series of tests to evaluate the efficacy of this compound against resistant bacterial strains. The results demonstrated significant inhibition of growth in multi-drug resistant strains, indicating its potential as a new antibacterial agent .

- Investigation into Anticancer Mechanisms :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide, and how can reaction conditions be optimized?

- Methodology : Start with 3-chloro-4-fluoronitrobenzene as a precursor. Perform nucleophilic substitution under alkaline conditions (e.g., KOH/EtOH) to introduce the ethoxy group. Reduce the nitro group to an amine using iron powder in acidic conditions (e.g., HCl/Fe) . Final acetylation with 2-ethoxyacetyl chloride in dichloromethane, catalyzed by triethylamine, yields the target compound. Monitor reaction progress via TLC and optimize yields by controlling temperature (273 K for acetylation) and stoichiometry .

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm.

- Structural Confirmation : Employ 1H-NMR (δ 6.8–7.2 ppm for aromatic protons, δ 4.1 ppm for ethoxy CH2) and 13C-NMR (δ 170 ppm for carbonyl). IR spectroscopy can confirm amide C=O stretching (~1650 cm−1) and NH2 bending (~1600 cm^{-1) .

Q. What crystallization techniques are effective for obtaining high-quality crystals of fluorophenyl acetamide derivatives?

- Methodology : Slow evaporation of toluene or dichloromethane solutions at 4°C promotes crystal growth. For N-(3-substituted phenyl)acetamides, hydrogen-bonded chains (N–H···O) stabilize the lattice, as seen in related structures . Use SHELXL for refinement, ensuring isotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro and 3-amino substituents influence the reactivity and spectroscopic properties of this compound?

- Analysis : The electron-withdrawing fluoro group decreases electron density on the phenyl ring, directing electrophilic substitution to the para position. The amino group participates in resonance, altering IR and NMR profiles. Compare with non-fluorinated analogs (e.g., N-(3-Amino-4-methoxyphenyl)acetamide) to isolate electronic effects .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

- Crystallographic Insights : In related structures (e.g., N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide), dihedral angles between the acetamide group and aromatic rings range from 10.8° to 85.8°, influencing packing density. Hydrogen bonds (N–H···O) and weak C–H···O interactions form 1D chains, affecting solubility and thermal stability .

Q. How can discrepancies in reported synthetic yields for similar acetamides be resolved?

- Troubleshooting : Contradictions often arise from varying reduction methods (e.g., catalytic hydrogenation vs. Fe/HCl). For nitro-to-amine reduction, optimize Fe particle size and HCl concentration. For example, yields improved from 60% to 85% by using 100-mesh Fe powder in 3 M HCl .

Q. What computational methods are suitable for predicting the conformational flexibility of this compound?

Eigenschaften

IUPAC Name |

N-(3-amino-4-fluorophenyl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-2-15-6-10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNXATMAGYMCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC(=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.